molecular formula C9H12O3 B14287803 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde CAS No. 141237-72-1

1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde

Cat. No.: B14287803
CAS No.: 141237-72-1
M. Wt: 168.19 g/mol
InChI Key: SWARFNQCGSACIU-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde is a chemical compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring with an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diol with an aldehyde in the presence of an acid catalyst can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. .

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde can be compared with other spirocyclic compounds such as:

Properties

CAS No.

141237-72-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]dec-6-ene-6-carbaldehyde

InChI

InChI=1S/C9H12O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h3,7H,1-2,4-6H2

InChI Key

SWARFNQCGSACIU-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C2(C1)OCCO2)C=O

Origin of Product

United States

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